molecular formula C16H17NO3 B5119932 N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide

N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide

Cat. No. B5119932
M. Wt: 271.31 g/mol
InChI Key: QRSGMNRMRKEVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide, commonly known as HMBA, is a synthetic compound that has been widely studied for its potential applications in medical research. It belongs to the class of small molecules known as histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

The mechanism of action of HMBA is not fully understood, but it is believed to involve the inhibition of N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide enzymes. N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide enzymes are responsible for removing acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide enzymes, HMBA can alter gene expression patterns and induce cell differentiation and apoptosis in cancer cells.
Biochemical and Physiological Effects:
HMBA has been shown to have a number of biochemical and physiological effects. It can induce cell differentiation and apoptosis in cancer cells, reduce inflammation, and protect neurons from damage. It has also been shown to increase the expression of certain genes involved in cell cycle regulation and DNA repair.

Advantages and Limitations for Lab Experiments

One of the advantages of using HMBA in lab experiments is its well-established synthesis method and its ability to induce cell differentiation and apoptosis in cancer cells. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are a number of potential future directions for research on HMBA. One area of interest is its use in combination with other anti-cancer agents to enhance their effectiveness. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of HMBA and to identify potential new targets for its use in medical research.

Synthesis Methods

The synthesis of HMBA involves the reaction of 2-hydroxy-5-methylbenzoic acid with 3-methylphenol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with acetic anhydride and sodium acetate to form the final compound, HMBA. This synthesis method has been well-established in the literature and has been used in numerous studies.

Scientific Research Applications

HMBA has been extensively studied for its potential applications in medical research. One of the most promising areas of research is its use as an anti-cancer agent. HMBA has been shown to induce differentiation and apoptosis in a variety of cancer cell lines, including leukemia, breast cancer, and prostate cancer. It has also been shown to inhibit tumor growth in animal models of cancer.
In addition to its anti-cancer properties, HMBA has also been studied for its anti-inflammatory and neuroprotective effects. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and to protect neurons from damage in models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-4-3-5-13(8-11)20-10-16(19)17-14-9-12(2)6-7-15(14)18/h3-9,18H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSGMNRMRKEVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-5-methylphenyl)-2-(3-methylphenoxy)acetamide

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